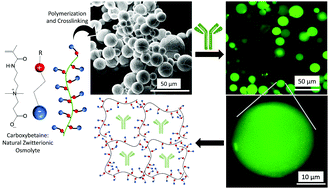Biodegradable zwitterionic poly(carboxybetaine) microgel for sustained delivery of antibodies with extended stability and preserved function
Soft Matter Pub Date: 2021-04-27 DOI: 10.1039/D1SM00154J
Abstract
Many recent innovative treatments are based on monoclonal antibodies (mAbs) and other protein therapies. Nevertheless, sustained subcutaneous, oral or pulmonary delivery of such therapeutics is limited by the poor stability, short half-life, and non-specific interactions between the antibody (Ab) and delivery vehicle. Protein stabilizers (osmolytes) such as carboxybetaine can prevent non-specific interactions within proteins. In this work, a biodegradable zwitterionic poly(carboxybetaine), pCB, based microgel covalently crosslinked with tetra(ethylene glycol) diacrylate (TTEGDA) was synthesized for Ab encapsulation. The resulting microgels were characterized via FTIR, diffusion NMR, small-angle neutron scattering (SANS), and cell culture studies. The microgels were found to contain up to 97.5% water content and showed excellent degradability that can be tuned with crosslinking density. Cell compatibility of the microgel was studied by assessing the toxicity and immunogenicity in vitro. Cells exposed to microgel showed complete viability and no pro-inflammatory secretion of interleukin 6 (IL6) or tumor necrosis factor-alpha (TNFα). Microgel was loaded with Immunoglobulin G (as a model Ab), using a post-fabrication loading technique, and Ab sustained release from microgels of varying crosslinking densities was studied. The released Abs (especially from the high crosslinked microgels) proved to be completely active and able to bind with Ab receptors. This study opens a new horizon for scientists to use such a platform for local delivery of Abs to the desired target with minimized non-specific interactions.

Recommended Literature
- [1] Bronze-type vanadium dioxide holey nanobelts as high performing cathode material for aqueous aluminium-ion batteries†
- [2] Characterising soft matter using machine learning
- [3] Au–Cu core–shell nanocube-catalyzed click reactions for efficient synthesis of diverse triazoles†
- [4] CeO2−x quantum dots with massive oxygen vacancies as efficient catalysts for the synthesis of dimethyl carbonate†‡
- [5] AuRu/AC as an effective catalyst for hydrogenation reactions
- [6] Carbocatalytic reductive coupling reactions via electron transfer from graphene to aryldiazonium salt†
- [7] Cell spheroid creation by transcytotic intercellular gelation
- [8] BF3·Et2O-mediated Friedel–Crafts C–H bond polymerization to synthesize π-conjugation-interrupted polymer semiconductors†
- [9] Boosting the branching ratio at 900 nm in Nd3+ doped germanophosphate glasses by crystal field strength and structural engineering for efficient blue fiber lasers
- [10] Carbon black anchored vanadium oxide nanobelts and their post-sintering counterpart (V2O5 nanobelts) as high performance cathode materials for lithium ion batteries†










